molecular formula C12H16N2O3S B2741891 (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 1448123-53-2

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2741891
CAS RN: 1448123-53-2
M. Wt: 268.33
InChI Key: UREWBWZOLZLAJW-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a derivative of piperidine. The purpose of

Scientific Research Applications

Synthesis and Structural Characterization

Research has been dedicated to synthesizing and characterizing compounds similar to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone”. For instance, a study by Mallesha and Mohana (2014) focused on synthesizing 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluating their antimicrobial activities. The compounds exhibited notable activity against certain bacterial and fungal strains, suggesting their potential in antimicrobial applications (Mallesha & Mohana, 2014).

Another study by Girish et al. (2008) synthesized and characterized [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, providing insights into its crystal structure through X-ray crystallography. The study revealed the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, contributing to the understanding of molecular conformations in similar compounds (Girish et al., 2008).

Biological Activities and Potential Therapeutic Applications

The research has also extended into exploring the biological activities and potential therapeutic applications of compounds related to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone”. For example, Colpaert et al. (2004) investigated the effects of a high-efficacy 5-HT(1A) receptor agonist on allodynia in rats with spinal cord injury, providing evidence of its curative-like action on pathological pain. This study indicates the therapeutic potential of similar compounds in pain management (Colpaert et al., 2004).

Chemical Properties and Reactions

The chemical properties and reactions of compounds related to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone” have also been a subject of study. For instance, Back et al. (2003) explored stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones. Such studies contribute to the understanding of chemical reactivity and synthesis pathways of these compounds (Back et al., 2003).

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWBWZOLZLAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

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